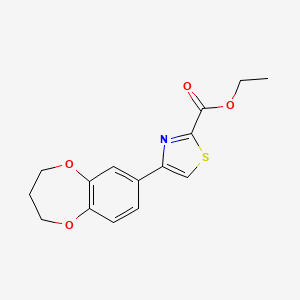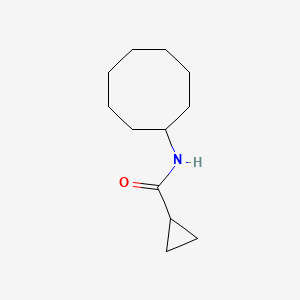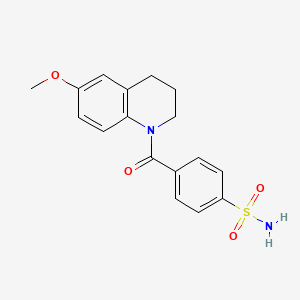
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide, also known as MTQ-BSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTQ-BSA is a sulfonamide derivative of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid, which has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is not yet fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer activities through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammation. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide in lab experiments is its ability to inhibit inflammation and cancer cell growth. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another potential direction is to explore its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Overall, 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has shown great potential in scientific research and its continued study may lead to significant advancements in various fields.
Métodos De Síntesis
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells.
Propiedades
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-6-9-16-13(11-14)3-2-10-19(16)17(20)12-4-7-15(8-5-12)24(18,21)22/h4-9,11H,2-3,10H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELURSUJAZKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)
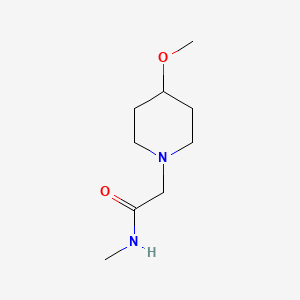

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
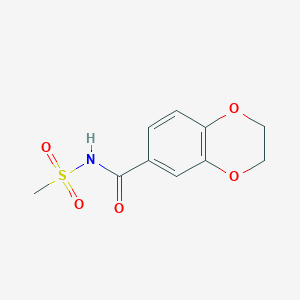
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
